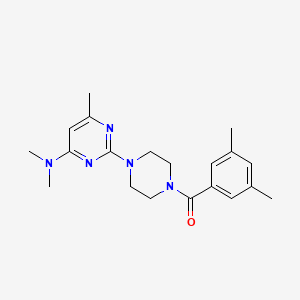
(4-(4-(Dimethylamino)-6-methylpyrimidin-2-yl)piperazin-1-yl)(3,5-dimethylphenyl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-(4-(Dimethylamino)-6-methylpyrimidin-2-yl)piperazin-1-yl)(3,5-dimethylphenyl)methanone is a complex chemical compound known for its multifaceted applications in various fields including chemistry, biology, and medicine. The structure combines a piperazine ring with a dimethylaminopyrimidine moiety and a dimethylphenyl group, making it a unique candidate for diverse biochemical interactions.
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps. Commonly, the reaction initiates with the preparation of the core piperazine ring, which is then functionalized with the dimethylaminopyrimidine unit. This step is typically achieved using a condensation reaction under reflux conditions, in the presence of an appropriate solvent like ethanol or methanol.
Industrial Production Methods
On an industrial scale, the compound is synthesized in larger batch reactors with automated monitoring of reaction parameters to ensure consistency and purity. The primary steps involve large-scale condensation reactions followed by purification using chromatography techniques. Quality control measures such as HPLC (High-Performance Liquid Chromatography) and NMR (Nuclear Magnetic Resonance) spectroscopy are employed to ascertain the compound's integrity.
Types of Reactions
This compound undergoes a variety of chemical reactions including:
Oxidation: : Often results in the formation of corresponding N-oxides.
Reduction: : Leads to the production of reduced forms of the pyrimidine ring.
Substitution: : Halogenation and alkylation reactions are common, wherein the dimethylamine group may be substituted with different functional groups.
Common Reagents and Conditions
Reactions typically utilize common reagents such as hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and alkyl halides for substitution reactions. Reaction conditions vary but often involve controlled temperatures and pressure to optimize yield and selectivity.
Major Products Formed
Oxidation: : N-oxides of the original compound.
Reduction: : Reduced pyrimidine derivatives.
Substitution: : Halogenated or alkylated derivatives of the parent compound.
科学研究应用
The compound finds extensive application in scientific research due to its versatile chemical nature:
Chemistry: : Used as a building block for synthesizing more complex molecules.
Biology: : Acts as a molecular probe in studying enzyme functions and binding sites.
Medicine: : Investigated for its potential therapeutic properties, particularly in the development of novel pharmaceuticals targeting neurological disorders.
Industry: : Employed in the development of novel materials and as an intermediate in the synthesis of various chemical products.
作用机制
The compound exerts its effects through multiple pathways. Its ability to interact with biological targets, particularly enzymes and receptors, is facilitated by the presence of the dimethylamino and pyrimidine functionalities. These groups enable the compound to mimic natural substrates, thereby modulating biological pathways and exerting pharmacological effects.
相似化合物的比较
Compared to other similar compounds, (4-(4-(Dimethylamino)-6-methylpyrimidin-2-yl)piperazin-1-yl)(3,5-dimethylphenyl)methanone stands out due to its unique structural combination of dimethylaminopyrimidine and dimethylphenyl groups:
(4-(4-(Dimethylamino)-6-methylpyrimidin-2-yl)piperazin-1-yl)(phenyl)methanone: : Lacks the additional methyl groups on the phenyl ring, affecting its chemical reactivity and biological interactions.
(4-(4-(Dimethylamino)-6-methylpyrimidin-2-yl)piperazin-1-yl)(3,5-dimethoxyphenyl)methanone: : Replacement of methyl groups with methoxy groups alters its electronic properties and potential pharmacological activity.
These variations highlight the uniqueness and specificity of this compound in scientific and industrial applications.
There's the high-level view of our star compound. What angle of its multifaceted life catches your fancy the most?
属性
IUPAC Name |
[4-[4-(dimethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl]-(3,5-dimethylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N5O/c1-14-10-15(2)12-17(11-14)19(26)24-6-8-25(9-7-24)20-21-16(3)13-18(22-20)23(4)5/h10-13H,6-9H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTZBOEIVGDVQQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)N2CCN(CC2)C3=NC(=CC(=N3)N(C)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(4-methoxyphenethyl)-3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2980670.png)
![1-(3,4-dimethylphenyl)-3-(4-ethylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2980671.png)

![3-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-3-oxopropanenitrile](/img/structure/B2980674.png)
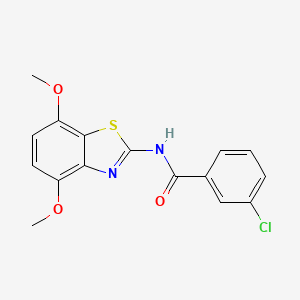
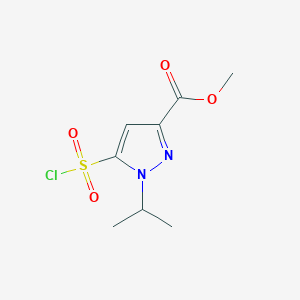
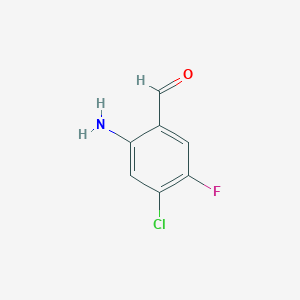
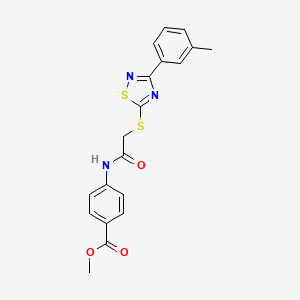
![3-[5-({[(2,5-dimethoxyphenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]-N-[(furan-2-yl)methyl]propanamide](/img/structure/B2980685.png)
![2-(4-(4-isopropylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)-N-(3-methoxybenzyl)acetamide](/img/structure/B2980686.png)
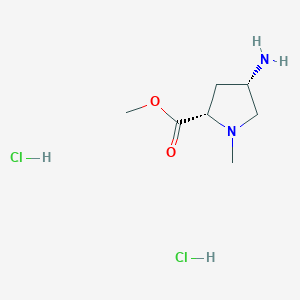

![4-[4-(Chloromethyl)-1,3-thiazol-2-yl]morpholine](/img/structure/B2980690.png)
![Methyl 6-{[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl}-4-(3-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2980692.png)
